molecular formula C15H26N2O4 B1615745 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol CAS No. 39323-37-0

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol

Cat. No.: B1615745
CAS No.: 39323-37-0
M. Wt: 298.38 g/mol
InChI Key: FXQJGIVHZAPZJM-UHFFFAOYSA-N
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Description

5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol is a type of polyurethane polymer formed by the reaction of polypropylene glycol and isophorone diisocyanate. Polyurethanes are a versatile class of polymers widely used in various applications due to their excellent mechanical properties, chemical resistance, and flexibility. The combination of polypropylene glycol and isophorone diisocyanate results in a polymer with unique properties suitable for specific industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of polypropylene glycol, isophorone diisocyanate polymer involves the polyaddition reaction between polypropylene glycol and isophorone diisocyanate. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, to enhance the reaction rate and efficiency. The reaction conditions, including temperature and reactant concentrations, are carefully controlled to achieve the desired polymer properties .

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where polypropylene glycol and isophorone diisocyanate are mixed under controlled conditions. The reaction mixture is often heated to a specific temperature to facilitate the polyaddition reaction. The resulting polymer is then purified and processed into various forms, such as foams, coatings, and elastomers, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol primarily undergoes polyaddition reactions during its synthesis. it can also participate in other chemical reactions, such as crosslinking and degradation.

Common Reagents and Conditions:

    Crosslinking: The polymer can be crosslinked using additional diisocyanates or polyols, resulting in a network structure with enhanced mechanical properties.

    Degradation: The polymer can undergo thermal degradation at elevated temperatures, leading to the breakdown of the polymer chains.

Major Products Formed:

Mechanism of Action

The mechanism of action of polypropylene glycol, isophorone diisocyanate polymer involves the formation of urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This polyaddition reaction results in a polymer network with unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the isocyanate and hydroxyl functional groups, which react to form urethane bonds .

Properties

IUPAC Name

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.C3H8O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;4-2-1-3-5/h10H,4-7H2,1-3H3;4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQJGIVHZAPZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945388
Record name Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39323-37-0, 227099-98-1
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Reactant of Route 2
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Reactant of Route 3
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Reactant of Route 4
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Reactant of Route 5
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Reactant of Route 6
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol

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